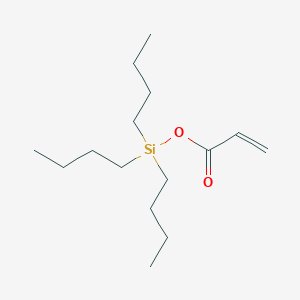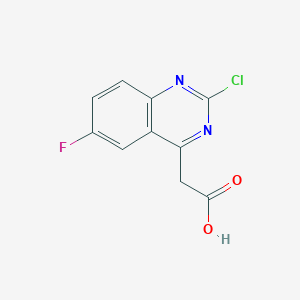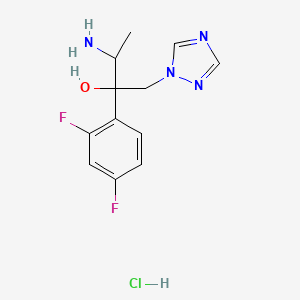
2-Propenoic acid, tributylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, tributylsilyl ester is an organosilicon compound that belongs to the family of acrylates It is characterized by the presence of a propenoic acid moiety esterified with a tributylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, tributylsilyl ester typically involves the esterification of 2-Propenoic acid with tributylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CH2=CHCOOH+Bu3SiCl→CH2=CHCOOSiBu3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, tributylsilyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Propenoic acid and tributylsilanol.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically involve the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Polymers: Radical polymerization leads to the formation of poly(this compound).
Hydrolysis Products: Hydrolysis yields 2-Propenoic acid and tributylsilanol.
Applications De Recherche Scientifique
2-Propenoic acid, tributylsilyl ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.
Polymer Chemistry: It is employed in the development of novel polymers with specific functionalities.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, tributylsilyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive propenoic acid moiety and the silyl ester group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, the compound acts as a monomer that undergoes radical initiation and propagation to form polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, trimethylsilyl ester
- 2-Propenoic acid, triethylsilyl ester
- 2-Propenoic acid, triphenylsilyl ester
Uniqueness
2-Propenoic acid, tributylsilyl ester is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and stability are important factors.
Propriétés
| 179630-31-0 | |
Formule moléculaire |
C15H30O2Si |
Poids moléculaire |
270.48 g/mol |
Nom IUPAC |
tributylsilyl prop-2-enoate |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-12-18(13-10-6-2,14-11-7-3)17-15(16)8-4/h8H,4-7,9-14H2,1-3H3 |
Clé InChI |
NIBPEHGZRFSWSY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)

![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)

